4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787116
InChI: InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H
SMILES:
Molecular Formula: C8H2Br2N4S
Molecular Weight: 346.00 g/mol

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline

CAS No.:

Cat. No.: VC18787116

Molecular Formula: C8H2Br2N4S

Molecular Weight: 346.00 g/mol

* For research use only. Not for human or veterinary use.

4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline -

Specification

Molecular Formula C8H2Br2N4S
Molecular Weight 346.00 g/mol
IUPAC Name 4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline
Standard InChI InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H
Standard InChI Key QLWLFNFPCDADDE-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br

Introduction

Structural and Molecular Characteristics

Core Structure and Isomeric Considerations

The base compound, 4,9-dibromo-[1, thiadiazolo[3,4-g]quinoxaline (CAS 141215-31-8), features a bicyclic framework comprising a quinoxaline moiety fused with a thiadiazole ring . Bromine substituents at the 4- and 9-positions enhance electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. The molecular formula is C₈H₂Br₂N₄S, with a molecular weight of 346.00 g/mol .

A closely related derivative, 4,9-dibromo-6,7-diphenyl- thiadiazolo[3,4-g]quinoxaline (CAS 1262727-09-2), incorporates phenyl groups at the 6- and 7-positions, yielding the formula C₂₀H₁₀Br₂N₄S and a molecular weight of 498.19 g/mol . This structural modification significantly alters solubility and electronic properties, making it a distinct entity in applications such as organic semiconductors.

Table 1: Comparative Molecular Properties

Property4,9-Dibromo-[1, thiadiazolo[3,4-g]quinoxaline4,9-Dibromo-6,7-diphenyl Derivative
CAS Number141215-31-8 1262727-09-2
Molecular FormulaC₈H₂Br₂N₄SC₂₀H₁₀Br₂N₄S
Molecular Weight (g/mol)346.00 498.19
Exact Mass343.85 495.90
LogPNot reported6.49

Synthesis and Manufacturing

Base Compound Synthesis

The synthesis of 4,9-dibromo-[1,2,] thiadiazolo[3,4-g]quinoxaline involves a condensation reaction between 4,7-dibromobenzo[c] thiadiazole-5,6-diamine and glyoxal in a mixed ethanol-water solvent . Key steps include:

  • Reaction Conditions: Heating at 80°C for 3 hours under reflux.

  • Workup: Precipitation of the product as a yellow solid, followed by filtration and washing with methanol.

  • Yield: 58% .

The reaction mechanism proceeds via nucleophilic attack of the amine groups on glyoxal, forming the quinoxaline ring. Bromine atoms remain intact due to their meta-directing effects, ensuring regioselectivity .

Physicochemical Properties

Solubility and Stability

The base compound exhibits limited solubility in polar solvents, necessitating the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions . In contrast, the diphenyl derivative’s solubility is further reduced due to hydrophobic phenyl groups, requiring sonication at 37°C for dissolution .

Property4,9-Dibromo-[1, thiadiazolo[3,4-g]quinoxaline4,9-Dibromo-6,7-diphenyl Derivative
Recommended SolventDMSO, DMF DMSO with sonication
Storage Temperature-20°C to -80°C Room temperature
Solution Stability1 month at -20°C 6 months at -80°C

Applications and Research Findings

Electronic Materials

The diphenyl derivative’s extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its high LogP (6.49) suggests strong intermolecular stacking, advantageous for charge transport .

Related Compounds and Derivatives

4,9-Dibromo-6,7-diphenyl Derivative

This derivative’s enhanced aromaticity and steric bulk improve thermal stability, making it suitable for high-temperature processing in material science . Suppliers such as AChemBlock and GlpBio offer the compound at 95% purity, priced for research-scale applications .

Synthetic Analogues

Patent literature highlights brominated thiadiazoloquinoxalines as intermediates in photovoltaic materials. For instance, KR101495152B1 details their use in dye-sensitized solar cells, leveraging bromine’s electron-deficient nature for enhanced light absorption .

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